

# Spectroscopic Profile of (S)-Boc-Nipecotic Acid: A Technical Guide

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## Compound of Interest

Compound Name: (S)-Boc-nipecotic acid

Cat. No.: B2967671

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This technical guide provides a comprehensive overview of the spectroscopic data for **(S)-Boc-nipecotic acid**, a key building block in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics of this compound.

While a complete, officially published dataset with explicit peak assignments for **(S)-Boc-nipecotic acid** is not readily available, this guide compiles and presents representative data based on the analysis of its racemic mixture and closely related structural analogs. The spectroscopic data for the (S)-enantiomer is identical to that of its (R)-enantiomer.

## Spectroscopic Data Summary

The following tables summarize the expected quantitative NMR and IR spectroscopic data for **(S)-Boc-nipecotic acid**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Provisional Assignment
10.0 - 12.0	broad s	1H	COOH
3.85 - 4.15	m	1H	H-2a (axial)
3.20 - 3.50	m	1H	H-6a (axial)
2.90 - 3.20	m	1H	H-3 (methine)
2.70 - 2.90	m	2H	H-2e, H-6e (equatorial)
1.95 - 2.20	m	1H	H-4a (axial)
1.70 - 1.90	m	1H	H-5a (axial)
1.55 - 1.70	m	2H	H-4e, H-5e (equatorial)
1.46	s	9H	C(CH <sub>3</sub> ) <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ ) ppm	Provisional Assignment
178.5	C=O (Carboxylic Acid)
154.8	C=O (Boc)
80.5	C(CH <sub>3</sub> ) <sub>3</sub>
46.5	C-6
44.0	C-2
41.0	C-3
28.4	C(CH <sub>3</sub> ) <sub>3</sub>
27.5	C-4
24.5	C-5

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3300 - 2500	Strong, Broad	O-H stretch (Carboxylic Acid)
2978, 2875	Medium	C-H stretch (Aliphatic)
1715	Strong	C=O stretch (Carboxylic Acid)
1695	Strong	C=O stretch (Boc carbamate)
1450	Medium	C-H bend (CH <sub>2</sub> )
1365	Medium	C-H bend (tert-butyl)
1245, 1160	Strong	C-O stretch, N-C=O bend

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **(S)-Boc-nipecotic acid** was dissolved in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm). The solution was transferred to a 5 mm NMR tube.
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer.
- **<sup>1</sup>H NMR Acquisition:** The <sup>1</sup>H NMR spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 2.0 seconds, and a relaxation delay of 1.0 second. A total of 32 scans were collected.
- **<sup>13</sup>C NMR Acquisition:** The <sup>13</sup>C NMR spectrum was acquired with a spectral width of 250 ppm, an acquisition time of 1.0 second, and a relaxation delay of 2.0 seconds. The spectrum was proton-decoupled, and approximately 1024 scans were averaged.

- Data Processing: The raw data was processed using standard Fourier transform, phase correction, and baseline correction algorithms.

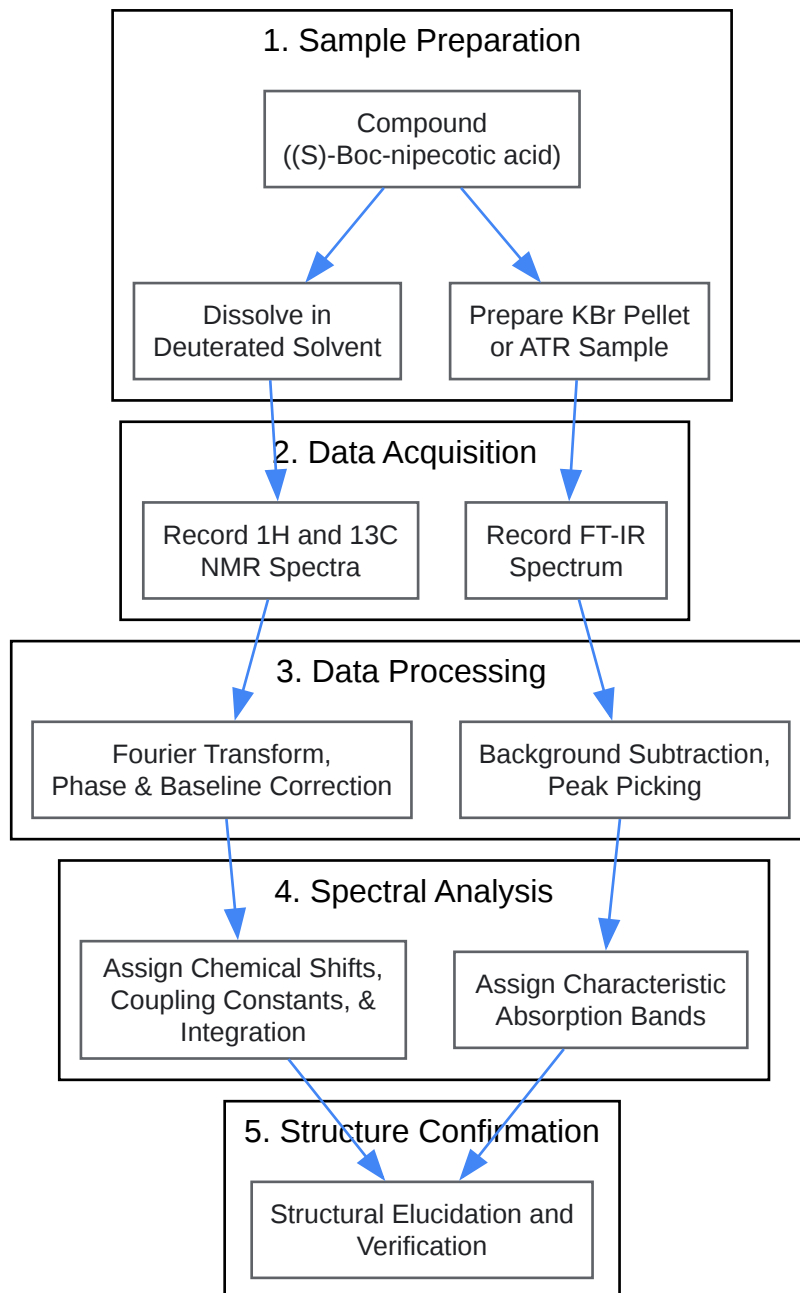
## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of **(S)-Boc-nipecotic acid** was finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum was recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition: The spectrum was obtained by averaging 32 scans at a resolution of 4 cm<sup>-1</sup> over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(S)-Boc-nipecotic acid**.

## General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

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